

# Application Note: Metabolic Profiling of 25B-NBOH using UHPLC-Q-Exactive Orbitrap MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 25B-NBOH hydrochloride

Cat. No.: B593384

Get Quote

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

This application note provides a detailed protocol for the metabolic characterization of 25B-NBOH, a novel psychoactive substance (NPS), using an in vitro model with pooled human liver microsomes (pHLMs). The methodology employs Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive Orbitrap MS) for the separation and high-resolution mass spectrometric identification of metabolites. This document outlines the complete experimental workflow, from incubation to data analysis, and presents the metabolic profile of 25B-NBOH, identifying key biotransformations and major metabolites that can serve as biomarkers for exposure.

## Introduction

N-benzylphenethylamine derivatives, including the "NBOH" series, represent a rapidly emerging class of NPS, posing significant challenges to clinical and forensic toxicology.[1][2] 25B-NBOH, a potent hallucinogenic serotonin receptor agonist, has been associated with clinical toxicity and hospitalizations.[3] Understanding the metabolic fate of such compounds is crucial for developing reliable analytical methods to detect their intake, extending the detection window, and elucidating their toxicological profiles.[2]

The use of in vitro models, particularly human liver microsomes (HLMs), is a well-established approach for predicting in vivo drug metabolism, as they contain a high concentration of key



Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGT) enzymes.[4][5] Coupling this model with the high resolution and mass accuracy of UHPLC-Q-Exactive Orbitrap MS allows for the confident identification of metabolites.[1] This note details a robust method for identifying the Phase I and Phase II metabolites of 25B-NBOH.

# Experimental Protocols In Vitro Metabolism with Human Liver Microsomes

This protocol describes the incubation of 25B-NBOH with pooled human liver microsomes (pHLMs) to generate metabolites.[1][2]

#### Reagents & Materials:

- 25B-NBOH standard
- Pooled Human Liver Microsomes (pHLMs), 20 mg/mL
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Incubator/shaking water bath (37°C)
- Microcentrifuge tubes
- Microcentrifuge

#### Procedure:

- Prepare a stock solution of 25B-NBOH in methanol.
- In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer and pHLMs (final concentration of 1.0 mg/mL).



- Add the 25B-NBOH stock solution to the mixture to achieve a final substrate concentration of 10 μg/mL.
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture for up to 180 minutes at 37°C with gentle shaking.
- Terminate the reaction by adding two volumes of ice-cold acetonitrile.
- Vortex the mixture thoroughly and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean autosampler vial for UHPLC-MS analysis.

## **UHPLC-Q-Exactive Orbitrap MS Analysis**

#### Instrumentation:

- Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer
- Thermo Scientific™ Vanquish™ UHPLC System (or equivalent)
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μm particle size)

#### **UHPLC Conditions:**

- Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
- Mobile Phase B: Methanol
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute compounds, and then re-equilibrate. For example: 0-1 min 50% B, linear gradient to 80% B at 10 min, return to 50% B at 10.1 min.[6]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C



• Injection Volume: 5 μL

#### Q-Exactive MS Conditions:

Ionization Mode: Heated Electrospray Ionization (HESI), Positive

Spray Voltage: +2.5 kV to +3.5 kV[7]

Capillary Temperature: 320°C

• Source Temperature: 200-250°C[8]

S-Lens RF Level: 45-50%[7]

Acquisition Mode: Full MS / data-dependent MS<sup>2</sup> (dd-MS<sup>2</sup>)

Full MS Settings:

Resolution: 70,000

AGC Target: 1e6 - 3e6[7][8]

Maximum Injection Time (IT): 50 ms[8]

Scan Range: m/z 100-1000

dd-MS<sup>2</sup> Settings:

• Resolution: 17,500

AGC Target: 5e4 - 1e6[7][9]

Maximum IT: 50 ms[10]

• Isolation Window: 1.5-2.0 m/z

Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 40

Dynamic Exclusion: 30 s[7]



## **Diagrams of Workflows and Pathways**



Figure 1. Experimental workflow for 25B-NBOH metabolite profiling.

Click to download full resolution via product page



Caption: Figure 1. Experimental workflow for 25B-NBOH metabolite profiling.



Figure 2. Proposed primary metabolic pathways of 25B-NBOH.

Click to download full resolution via product page

Caption: Figure 2. Proposed primary metabolic pathways of 25B-NBOH.

### **Results and Data Presentation**

The in vitro incubation of 25B-NBOH with pHLMs followed by UHPLC-Q-Exactive Orbitrap MS analysis revealed several metabolites. The parent drug 25B-NBOH eluted at approximately 6.04 minutes, with its metabolites appearing between 4.36 and 5.70 minutes.[1] The primary biotransformations observed were monohydroxylation and dehydrogenation.[1][2] Other minor metabolic pathways included O-dealkylation, N-dehydroxybenzylation, and glucuronidation.[1]

Monohydroxylated metabolites (B2-1 and B2-2) and a dehydrogenated metabolite (B6) were identified as the most abundant species, collectively accounting for over 90% of the total metabolite peak area.[1][2] These major metabolites are recommended as suitable biomarkers for confirming 25B-NBOH intake.[1] The quantitative data for the major identified metabolites are summarized in Table 1.

Table 1: Major Metabolites of 25B-NBOH Identified from in vitro HLM Incubations



| Metabolite<br>ID           | Retention<br>Time (min) | Biotransfor<br>mation | Change in<br>Mass | Relative<br>Peak Area<br>(%) | Proposed<br>as<br>Biomarker |
|----------------------------|-------------------------|-----------------------|-------------------|------------------------------|-----------------------------|
| 25B-NBOH                   | 6.04                    | Parent Drug           | -                 | -                            | Yes                         |
| B2-1                       | <6.04                   | Monohydroxy<br>lation | +15.99 Da         | 56.61                        | Yes[1][2]                   |
| В6                         | <6.04                   | Dehydrogena<br>tion   | -2.02 Da          | 17.78                        | Yes[1][2]                   |
| B2-2                       | <6.04                   | Monohydroxy<br>lation | +15.99 Da         | 17.43                        | Yes[1][2]                   |
| Other Minor<br>Metabolites | 4.36 - 5.70             | Various               | Various           | <10<br>(collectively)        | No                          |

Note: Specific retention times for individual metabolites B2-1, B2-2, and B6 are not detailed in the source literature but were observed to elute before the parent compound.[1]

## Conclusion

The described UHPLC-Q-Exactive Orbitrap MS method provides a sensitive and selective protocol for the metabolic characterization of 25B-NBOH. The primary metabolic pathways for 25B-NBOH in human liver microsomes are hydroxylation and dehydrogenation.[1][2] The identified major metabolites, particularly the monohydroxylated isomers, serve as crucial biomarkers that can be targeted in clinical and forensic screening to reliably detect exposure to 25B-NBOH, thereby extending the window of detection beyond that of the parent compound alone.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Redirecting [linkinghub.elsevier.com]
- 2. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Data Acquisition Settings on Q Exactive HF-X and Fusion Lumos Tribrid Orbitrap-Based Mass Spectrometers for Proteomic Analysis of Limited Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- To cite this document: BenchChem. [Application Note: Metabolic Profiling of 25B-NBOH using UHPLC-Q-Exactive Orbitrap MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593384#uhplc-q-exactive-orbitrap-ms-for-metabolic-characterization-of-25b-nboh]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com